molecular formula C10H6F2O2S B3006094 3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid CAS No. 2248373-58-0

3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid

Cat. No.: B3006094
CAS No.: 2248373-58-0
M. Wt: 228.21
InChI Key: CAEAAIVCXFEKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of the difluoromethyl group and the carboxylic acid functional group in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzothiophene ring. One common method is the difluoromethylation of benzothiophene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like chlorodifluoromethane (ClCF2H) or difluoromethyl sulfone derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) can be used under acidic conditions.

Major Products:

Scientific Research Applications

3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrrole-4-carboxylic acid
  • 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Comparison: 3-(Difluoromethyl)-1-benzothiophene-7-carboxylic acid is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties compared to pyrazole, pyrrole, and thiophene derivatives.

Properties

IUPAC Name

3-(difluoromethyl)-1-benzothiophene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2S/c11-9(12)7-4-15-8-5(7)2-1-3-6(8)10(13)14/h1-4,9H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEAAIVCXFEKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SC=C2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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